[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine is 429.13584202 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactivity and Therapeutic Potential
A study highlighted the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds demonstrated significant potency against HIV-1 reverse transcriptase, indicating their potential as therapeutic agents for HIV treatment (D. Romero et al., 1994).
Crystal Structure and Computational Analysis
Another research presented the crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provide insights into the molecular interactions and the electronic properties of these compounds, which are crucial for understanding their bioactivity and optimizing their therapeutic potential (K. Kumara et al., 2017).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of 1,2,4-Triazole derivatives, which include structures similar to the specified compound, have been investigated for their antimicrobial activities. Some of these synthesized compounds displayed good or moderate activities against test microorganisms, showcasing their potential as antimicrobial agents (H. Bektaş et al., 2010).
Advanced Pharmaceutical Applications
Research on the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure, demonstrates the potential of such compounds in developing advanced diagnostic tools and therapeutic agents targeting the central nervous system (E. Lacivita et al., 2009).
Novel Drug Synthesis
An efficient synthesis of a potent PPARpan agonist was described, incorporating a 4-methoxyphenylpiperazine moiety. This study showcases the compound's role in the synthesis of novel drugs with potential applications in treating various metabolic disorders (Jiasheng Guo et al., 2006).
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-28-17-9-7-16(8-10-17)19-15-20(29-22-19)21(25)23-11-13-24(14-12-23)30(26,27)18-5-3-2-4-6-18/h2-10,20H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIJYYREGZZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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